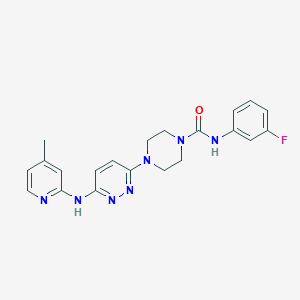

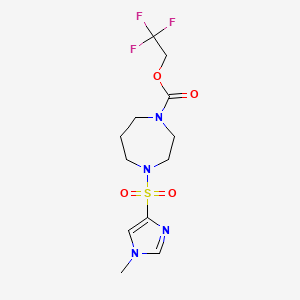

![molecular formula C15H10ClN3O3 B2593524 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate CAS No. 433258-64-1](/img/structure/B2593524.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate” is a complex organic molecule. It contains a benzo[d][1,2,3]triazin-3(4H)-one moiety, which is a type of heterocyclic compound . This moiety is connected to a 2-chlorobenzoate group via a methylene bridge.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 4-oxo group would introduce a carbonyl group (C=O) into the structure, and the 2-chlorobenzoate group would include a benzene ring with a chlorine atom and a carboxylate group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing effects of the 4-oxo group and the 2-chlorobenzoate group, as well as the potential for nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the presence of functional groups, and the electronic properties of its constituent atoms. For example, the presence of the 4-oxo group and the 2-chlorobenzoate group could influence its polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Characterization

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate and related structures have been extensively explored for their synthesis and characterization, offering a foundation for potential applications in various scientific fields. For instance, Kunishima et al. (1999) detailed an efficient condensing agent leading to the formation of amides and esters through the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), showcasing the utility of triazine derivatives in organic synthesis (Kunishima et al., 1999). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, as documented by Bektaş et al. (2007), highlight the potential of triazine derivatives in medicinal chemistry, particularly in developing new antimicrobial agents (Bektaş et al., 2007).

Photodegradation Studies

Photodegradation studies, such as those on Azinphos-ethyl, a compound structurally related to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate, have been performed to understand the behavior of triazine derivatives under light exposure. Abdou et al. (1987) investigated the photodegradation of Azinphos-ethyl in chloroform and methanol solution, identifying various photoproducts and discussing the decay mechanism, which is crucial for environmental chemistry and photostability studies of organic compounds (Abdou et al., 1987).

Biological Evaluation and Molecular Docking

The exploration of triazine derivatives for biological applications is a significant area of research. Rayes et al. (2019) synthesized new benzotriazines, including derivatives of the (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) motif, and evaluated them for antibacterial and anticancer activities. Their work involved molecular docking to predict the binding affinity of these compounds to target proteins, illustrating the compound's potential in drug discovery and development (Rayes et al., 2019).

Corrosion Inhibition

Triazine derivatives have also been investigated for their corrosion inhibition properties. Kadhim et al. (2017) studied 2-methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2) for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution, revealing the importance of nitrogen content in the inhibitor and its molecular weight on the inhibition efficiency, highlighting potential industrial applications (Kadhim et al., 2017).

Safety And Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHQNWIKXWXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

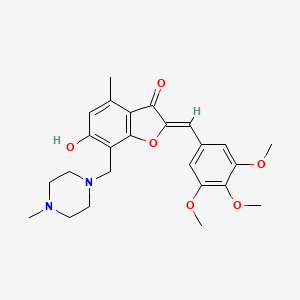

![Ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)

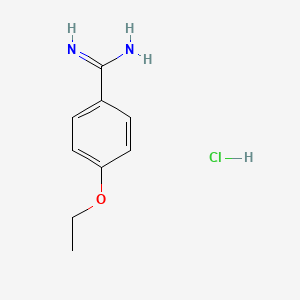

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)

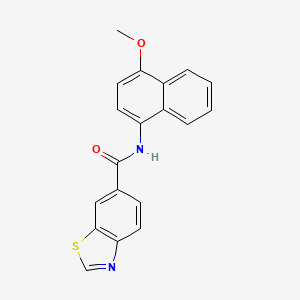

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)